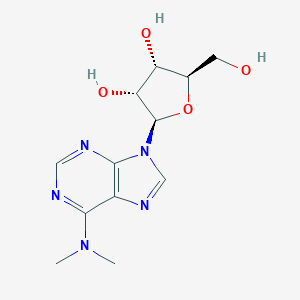

N6-Dimethyladenosine

Description

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGPGNPCZPYCLK-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949075 | |

| Record name | N,N-Dimethyl-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2620-62-4 | |

| Record name | N6-Dimethyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2620-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(6),N(6)-Dimethyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyladenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N6,N6-DIMETHYLADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L9766EW9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the biological role of N6-Dimethyladenosine?

Beyond the Methyl Mark: The Structural and Functional Landscape of N6,N6-Dimethyladenosine ( )

Executive Summary

While

This guide dissects the biological machinery of

Part 1: Molecular Identity & Enzymatic Writers

Chemical Distinction

It is vital to distinguish

| Modification | Abbreviation | Chemical Structure | Primary Substrate | Primary Function |

| Two methyl groups on the N6 nitrogen.[2][3][4][5][6] | 18S rRNA, 12S rRNA | Ribosome maturation, translational fidelity. | ||

| One methyl on N6, one on ribose 2'-OH.[4] | mRNA (Cap-adjacent), snRNA | mRNA stability, splicing (U2 snRNA). | ||

| Single methyl on N6 nitrogen.[4][7] | mRNA, lncRNA | Translation efficiency, decay. |

The Writer Landscape

The deposition of

Cytosolic Writer: DIMT1 (Human) / Dim1 (Yeast)[2]

-

Target: Two adjacent adenosines (

and -

Mechanism: DIMT1 binds to pre-rRNA in the nucleolus. Interestingly, the physical presence of DIMT1 is required for pre-rRNA processing (cleavage at sites A0, 1, and 2), while the catalytic methylation occurs later in the cytoplasm as a quality control step before the 40S subunit becomes active.

-

Clinical Relevance: Overexpression correlates with gastric carcinoma; knockdown arrests cell cycle.

Mitochondrial Writer: TFB1M (Transcription Factor B1 Mitochondrial)[8][9]

-

Target: Two conserved adenosines in helix 45 of the 12S rRNA (small mitochondrial subunit).[8]

-

Mechanism: TFB1M creates the

modification essential for the assembly of the 28S mitochondrial ribosome. -

Pathology: Loss of TFB1M activity leads to impaired mitochondrial translation, associated with Type 2 Diabetes (insulin secretion defects) and aminoglycoside-induced deafness.

Part 2: Biological Mechanisms[2][5][10][11][12]

Ribosome Biogenesis & Quality Control

The

The "Quality Control" Hypothesis:

-

Binding: DIMT1 binds nascent pre-rRNA.

-

Chaperoning: It stabilizes the unfolding of helix 45.

-

Methylation: The addition of four methyl groups (two on each A) alters the local hydrophobicity and van der Waals radii, "locking" the rRNA into a conformation that ensures high-fidelity decoding.

-

Release: Only fully methylated subunits are competent for translation.

Visualization of the Pathway

The following diagram illustrates the parallel pathways of Cytosolic and Mitochondrial

Figure 1: Dual pathways of

Part 3: Technical Workflow - Detection & Quantification

For drug development professionals, accurate quantification of

The Gold Standard: LC-MS/MS

Antibody-based methods (Dot blot/MeRIP) often suffer from cross-reactivity between

Experimental Protocol: Nucleoside Analysis

Step 1: RNA Isolation & Quality Control

-

Reagent: Trizol or Silica-column based extraction.

-

Critical Check: Ensure no DNA contamination (DNase I treatment) as DNA contains

-methyladenosine (

Step 2: Enzymatic Digestion (Nucleoside Liberation) To detect the modification, RNA must be digested into single nucleosides.

-

Buffer: 10 mM Ammonium Acetate (pH 5.3).

-

Enzyme Cocktail:

-

Nuclease P1 (1 U): Breaks phosphodiester bonds. Incubate 2h @ 42°C.

-

Add Ammonium Bicarbonate: Adjust pH to 8.0.

-

Alkaline Phosphatase (1 U) + Snake Venom Phosphodiesterase: Removes phosphate groups. Incubate 2h @ 37°C.

-

-

Filtration: 3 kDa MWCO filter to remove enzymes.

Step 3: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water.

-

B: 0.1% Formic acid in Acetonitrile.

-

-

Transitions (MRM Mode):

| Nucleoside | Precursor Ion ( | Product Ion ( | Retention Time (Relative) |

| Adenosine (A) | 268.1 | 136.1 | Early |

| 282.1 | 150.1 | Mid | |

| 296.1 | 164.1 | Late (More Hydrophobic) |

Note: The +28 Da mass shift from Adenosine (268 -> 296) corresponds to two methyl groups.

Data Interpretation Logic

The ratio of

-

Calculation:

-

Validation: If

levels drop significantly upon TFB1M knockdown, the assay is specific.

Part 4: Therapeutic Implications

Antibiotic Susceptibility & Toxicity

The

-

Mechanism: Aminoglycosides bind helix 45 to disrupt translation.

-

Resistance: In bacteria, methylation by KsgA prevents antibiotic binding.

-

Human Toxicity: Variations in TFB1M activity or mitochondrial rRNA sequence can make human mitochondrial ribosomes resemble bacterial ribosomes more closely, increasing susceptibility to aminoglycoside-induced ototoxicity (deafness).

Cancer Targets

-

Ribosome Addiction: Cancer cells require hyper-active ribosome biogenesis.

-

Targeting DIMT1: Inhibiting DIMT1 prevents 40S subunit maturation. This triggers a nucleolar stress response (p53 activation), leading to cell cycle arrest. This is a potential therapeutic avenue for Myc-driven cancers.

References

-

Lafontaine, D., et al. (1994). "The DIM1 gene responsible for the conserved m6(2)Am6(2)A dimethylation in the 3'-terminal loop of 18 S rRNA is essential in yeast." Journal of Molecular Biology. Link

-

Metodiev, M. D., et al. (2009). "Methylation of 12S rRNA is necessary for in vivo stability of the small subunit of the mammalian mitochondrial ribosome." Cell Metabolism. Link

-

Seidel-Rogol, B. L., et al. (2003). "Human mitochondrial transcription factor B1 methylates ribosomal RNA at a conserved stem-loop." Nature Genetics. Link

-

Zorbas, C., et al. (2015). "The human 18S rRNA base methyltransferases DIMT1L and WBSCR22-TRMT112 but not rRNA modification are required for ribosome biogenesis." Molecular Biology of the Cell. Link

-

Chen, H., et al. (2020). "METTL4 is an snRNA m6Am methyltransferase that regulates RNA splicing." Cell Research. Link (Included for disambiguation of m6Am vs m6,6A).

Sources

- 1. Frontiers | Interplay Between N6-Methyladenosine (m6A) and Non-coding RNAs in Cell Development and Cancer [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. TFB1M - Wikipedia [en.wikipedia.org]

- 6. The human 18S rRNA base methyltransferases DIMT1L and WBSCR22-TRMT112 but not rRNA modification are required for ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural insights into dimethylation of 12S rRNA by TFB1M: indispensable role in translation of mitochondrial genes and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

N6-Dimethyladenosine in post-transcriptional gene regulation.

The Uncharted Epigenetic Layer: N6,N6-Dimethyladenosine ( ) in Translational Control

Executive Summary & Strategic Distinction

While N6-methyladenosine (

Its role in "post-transcriptional gene regulation" is foundational: rather than modifying the transcript itself,

Key Insight for Drug Developers: In contexts like Acute Myeloid Leukemia (AML), tumor cells become addicted to DIMT1-mediated ribosome maturation to sustain high-burden oncogenic translation (e.g., MYC). Targeting the

Technical Disambiguation: The "Dimethyl" Confusion

Before proceeding, we must establish chemical precision to ensure experimental validity. Three modifications are frequently confused in the literature:

| Feature | |||

| Chemical Name | N6,N6-dimethyladenosine | N6,2'-O-dimethyladenosine | N6-methyladenosine |

| Methylation Site | Two methyls on the N6 nitrogen.[1][2][3][4] | One on N6, one on Ribose (2'-OH). | One on N6 nitrogen.[5][6] |

| Primary Location | 18S rRNA (3' end) | mRNA 5' Cap (Cap-adjacent) | mRNA Internal (3' UTR/CDS) |

| Writer Enzyme | DIMT1 (DIM1) | PCIF1 | METTL3/14 |

| Mass (Protonated) | 296.1 Da | 296.1 Da (Isomer!) | 282.1 Da |

| MS/MS Fragment | 164 Da (Base) | 150 Da (Base) | 150 Da (Base) |

Critical Note: Standard LC-MS methods often co-elute

andbecause they are isomers. You must use MS/MS fragmentation patterns (differentiating the base mass) to quantify them correctly.

Mechanistic Pathway: DIMT1 and the Oncogenic Translatome

The regulation of gene expression by

-

Nucleolar Assembly: DIMT1 binds to the pre-40S ribosomal subunit in the nucleolus.

-

Methylation Event: DIMT1 dimethylates two specific adenosines (A1850 and A1851 in humans) near the 3' end of 18S rRNA.

-

Quality Control: This methylation is a checkpoint. Unmethylated pre-40S subunits are often targeted for degradation or result in "impaired" ribosomes.

-

Translational Selectivity: Ribosomes lacking

(upon DIMT1 inhibition) exhibit altered P-site geometry. They struggle to initiate translation on mRNAs with complex 5' UTRs—a feature common to oncogenes like MYC and CEBPA.

Visualization: The DIMT1 Regulatory Axis

Caption: DIMT1-mediated methylation of 18S rRNA is a prerequisite for the translation of complex oncogenic mRNAs. Inhibition leads to selective translational collapse.

Experimental Protocol: Absolute Quantification via LC-MS/MS

Objective: Quantify

Reagents & Equipment[7][8]

-

Enzymes: Nuclease P1 (Sigma), Snake Venom Phosphodiesterase (SVPD), Alkaline Phosphatase (CIP).

-

Standards: Synthetic

, -

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex QTRAP).

Step-by-Step Methodology

Phase 1: RNA Digestion (Nucleoside Generation)

-

Input: Isolate 1–5 µg of total RNA (or purified 18S rRNA via sucrose gradient).

-

Denaturation: Heat RNA at 95°C for 5 mins, then snap cool on ice (exposes internal sites).

-

Digestion Cocktail: Add 1 U Nuclease P1 in 20 mM NH₄OAc (pH 5.3). Incubate 42°C for 2 hours.

-

Dephosphorylation: Add 1 U rCIP (Alkaline Phosphatase) + buffer (pH 8.0). Incubate 37°C for 1 hour.

-

Filtration: Pass through a 3 kDa MWCO spin filter to remove enzymes. Collect flow-through.

Phase 2: LC-MS/MS Configuration

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: 0% B (0-2 min)

20% B (2-10 min)

Phase 3: MRM Transitions (The "Trustworthiness" Check)

You must monitor the following transitions to ensure specificity:

| Analyte | Precursor ( | Product ( | Identity Confirmation |

| 296.1 | 164.1 | Base is N6,N6-dimethyladenine | |

| 296.1 | 150.1 | Base is N6-methyladenine (Ribose has methyl) | |

| Adenosine | 268.1 | 136.1 | Unmodified Adenine |

Data Analysis:

Calculate the ratio of

Drug Development Workflow: Screening DIMT1 Inhibitors

This workflow describes how to screen small molecules targeting DIMT1 in an oncology setting.

Workflow Visualization

Caption: A funnel approach to validating DIMT1 inhibitors, prioritizing biochemical verification (LC-MS) before phenotypic observation.

Protocol Notes for Step 4 (Polysome Profiling)

To prove the drug acts via the proposed mechanism (translational regulation):

-

Treat cells with DIMT1 inhibitor.[7]

-

Lyse and separate ribosomes on a 10–50% sucrose gradient.

-

Expected Result: You will see a reduction in the "Polysome" peaks (actively translating ribosomes) and an accumulation of "80S" monosomes or "40S" subunits, indicating a blockade in translation initiation or ribosome maturation.

-

Sequencing: Extract RNA from polysome fractions. Oncogenes like MYC should be depleted from the heavy polysome fractions in treated cells compared to controls.

References

-

Shen, H. et al. (2020).[8] "DIMT1-mediated 18S rRNA methylation regulates translation and tumorigenesis in AML." Cell Stem Cell.

-

Laffer, S. et al. (2023). "The rRNA methyltransferase DIMT1 is a target in Multiple Myeloma."[8] Haematologica.

-

Sendinc, E. et al. (2019). "PCIF1 catalyzes m6Am mRNA methylation to regulate gene expression." Nature. (Cited for disambiguation of m6Am vs m6,2A).

-

Cai, X. et al. (2015). "LC-MS/MS quantification of RNA modifications." Methods in Enzymology.

-

Zorbas, C. et al. (2015).[8] "The human 18S rRNA base methyltransferases DIMT1L and WBSCR22 factors involved in ribosome biogenesis." Molecular Biology of the Cell.

Sources

- 1. mRNA (2'-O-methyladenosine-N6-)-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. m6AmPred: Identifying RNA N6, 2'-O-dimethyladenosine (m6Am) sites based on sequence-derived information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m6A Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]

- 5. N 6-methyladenosine enhances post-transcriptional gene regulation by microRNAs | Zendy [zendy.io]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Noncatalytic regulation of 18S rRNA methyltransferase DIMT1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

N6-Dimethyladenosine in non-coding RNAs.

N6,N6-Dimethyladenosine (m A) in Non-Coding RNAs: A Technical Guide to the Ribosomal Checkpoint

Executive Technical Summary

While N6-methyladenosine (m

This guide addresses the specific challenges in studying m

Key Technical Differentiators

| Feature | m | m |

| Chemistry | Retains one H on N6; allows Watson-Crick pairing (destabilized). | No H on N6; blocks Watson-Crick pairing entirely. |

| Primary Targets | mRNA, lncRNA (dynamic). | 18S rRNA (H45), Mitochondrial 12S rRNA. |

| Enzymes | METTL3/14 (Writers), FTO/ALKBH5 (Erasers). | DIMT1, TFB1M (Writers). |

| Detection | Antibody-seq (MeRIP), Nanopore. | LC-MS/MS (Gold Standard), Structural Cryo-EM. |

Molecular Architecture & Enzymology

The m

The Writer Machinery

The installation of m

-

DIMT1 (Cytosolic): Targets the 3' end of 18S rRNA (A1832/A1833 in humans). It acts as a quality control gatekeeper; the small ribosomal subunit cannot mature or export to the cytoplasm without DIMT1 binding, although the methylation activity itself can sometimes be bypassed in yeast models.

-

TFB1M (Mitochondrial): Targets the 12S rRNA loop (A936/A937).[1][2] Essential for mitochondrial ribosome assembly.[3][4] Loss of TFB1M leads to impaired oxidative phosphorylation and is linked to Type 2 Diabetes and hearing loss.

Figure 1: The sequential methylation pathway of m

Functional Mechanisms in ncRNA[5][6][7][8][9]

18S rRNA: The Decoding Center

In the small ribosomal subunit (SSU), the two m

-

Mechanism: The methyl groups prevent base pairing, keeping the rRNA loop open. This structure monitors the codon-anticodon helix geometry.

-

Impact: Loss of these methylations (via DIMT1 knockdown) alters translational fidelity, leading to frameshifting errors and reduced protein synthesis rates.

tRNA Stability

While less common than in rRNA, m

-

Mechanism: Located often at position 37 (3' of the anticodon), it prevents intraloop base pairing, ensuring the anticodon loop maintains the correct conformation for ribosome entry.

Analytical Methodologies: The "m A vs. m A" Challenge

Crucial Warning: Standard antibody-based methods (MeRIP-Seq) for m

Protocol A: LC-MS/MS Quantification (Gold Standard)

This protocol is self-validating because it relies on mass-to-charge ratio (m/z), which definitively separates m

Workflow:

-

RNA Isolation: Purify total RNA or fractionate (e.g., sucrose gradient) to isolate 40S subunits.

-

Digestion:

-

Incubate 1 µg RNA with Nuclease P1 (2h, 37°C).

-

Add Alkaline Phosphatase (2h, 37°C) to generate single nucleosides.

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase.

-

Mobile Phase: 0.1% Formic acid in water (A) / Acetonitrile (B).

-

Transitions (MRM Mode):

-

Adenosine: m/z 268 → 136

-

m

A: m/z 282 → 150 -

m

A: m/z 296 → 164 (Distinct signature).

-

-

-

Validation: Use synthetic nucleoside standards (commercially available) to build a standard curve.

Protocol B: Reverse Transcription "Stop" Assays

m

-

Principle: Standard RT enzymes (MMLV, SuperScript) stall at m

A sites due to steric hindrance. -

Detection: Primer extension analysis showing a strong stop band at the modification site (A1832), which diminishes if the methyltransferase is knocked down.

-

High-Throughput: M62A-Seq (specialized variants of RT-stop sequencing) maps these arrest sites transcriptome-wide.

Protocol C: Nanopore Direct RNA Sequencing (Emerging)

Nanopore sequencing detects current disruptions.

-

Signal: m

A generates a deeper, wider current blockade than m -

Analysis: Use raw signal processing tools (e.g., Tombo or Nanopolish) trained on unmodified vs. modified controls (knockout lines).

-

Note: Standard base-calling models may call m

A as an error or a generic "modified base." Custom training is required for precision.

Figure 2: Decision matrix for m

Therapeutic Implications: DIMT1 in Oncology

Recent studies highlight DIMT1 as a potent oncogene, particularly in Acute Myeloid Leukemia (AML) and gastric cancers.

The Mechanism of Action in Cancer

Tumor cells require hyper-active ribosome biogenesis to sustain rapid proliferation.

-

Upregulation: DIMT1 is frequently overexpressed in AML.

-

Effect: Increases the pool of translationally active ribosomes.

-

Oncogenic Translation: Preferentially enhances the translation of specific oncogenes (e.g., MYC, BCL2) that are sensitive to ribosome fidelity.

Drug Development Targets

-

Small Molecule Inhibitors: Targeting the SAM-binding pocket of DIMT1.

-

Biomarker Strategy: High levels of m

A (measured via LC-MS/MS from blood/biopsy RNA) could serve as a patient stratification marker for ribosome-targeted therapies (e.g., RNA Polymerase I inhibitors like CX-5461).

References

-

Zorbas, C., et al. (2015).[5] "The human 18S rRNA base methyltransferases DIMT1L and WBSCR22-TRMT112 but not rRNA modification are required for ribosome biogenesis." Molecular Biology of the Cell. Link

-

Metodiev, M. D., et al. (2009). "Methylation of 12S rRNA is necessary for in vivo stability of the small subunit of the mammalian mitochondrial ribosome." Cell Metabolism. Link

-

Shen, H., et al. (2020).[5] "DIMT1-mediated 18S rRNA methylation is required for ribosome biogenesis and tumorigenesis in acute myeloid leukemia." Leukemia.[5] Link

-

Liu, J., et al. (2019).[1] "Structural insights into dimethylation of 12S rRNA by TFB1M: indispensable role in translation of mitochondrial genes."[3][4][6] Nucleic Acids Research.[3] Link

-

Taoka, M., et al. (2018).[1] "The complete chemical structure of the human 80S ribosome." Nucleic Acids Research.[3] Link

Sources

- 1. Frontiers | Methylation of Ribosomal RNA: A Mitochondrial Perspective [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Structural insights into dimethylation of 12S rRNA by TFB1M: indispensable role in translation of mitochondrial genes and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into dimethylation of 12S rRNA by TFB1M: indispensable role in translation of mitochondrial genes and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Noncatalytic regulation of 18S rRNA methyltransferase DIMT1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Epitranscriptomic Era of Oncology: A Technical Guide to the Role of N6-Dimethyladenosine (m6A) in Cancer

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible methylation of adenosine at the N6 position (m6A) has emerged from the shadows of post-transcriptional modifications to become a pivotal regulator of gene expression and a critical player in the landscape of cancer biology. This in-depth technical guide provides a comprehensive exploration of the multifaceted role of N6-dimethyladenosine in cancer development and progression. We will dissect the core enzymatic machinery—the "writers," "erasers," and "readers"—that governs the m6A epitranscriptome and detail their dysregulation across a spectrum of human malignancies. This guide will elucidate the intricate molecular mechanisms by which m6A modification dictates the fate of key oncogenes and tumor suppressors, thereby influencing fundamental cancer hallmarks including proliferation, apoptosis, metastasis, and chemoresistance. Furthermore, we will delve into the interplay between m6A and the tumor microenvironment, shedding light on its role in immune evasion. Practical, field-proven methodologies for the investigation of m6A, from transcriptome-wide mapping to functional validation, are presented to equip researchers with the necessary tools to navigate this exciting field. Finally, we will survey the burgeoning landscape of therapeutic strategies aimed at targeting the m6A machinery, offering a glimpse into the future of epitranscriptomic-based cancer therapies.

The m6A Machinery: Writers, Erasers, and Readers

The dynamic and reversible nature of m6A modification is orchestrated by a trio of protein classes that collaboratively regulate the epitranscriptomic landscape.[1][2][3] The dysregulation of these key players is a common feature in many cancers, leading to an aberrant m6A landscape that fuels tumorigenesis.[4][5]

1.1. "Writers": The Methyltransferase Complex

The deposition of m6A is primarily catalyzed by a multicomponent methyltransferase complex. The core of this complex is a heterodimer of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14).[1] METTL3 serves as the catalytic subunit, while METTL14 provides a structural scaffold for RNA binding.[1] This complex is further stabilized and guided by Wilms' tumor 1-associating protein (WTAP) and other regulatory subunits. The writer complex introduces m6A marks on target mRNAs, influencing their subsequent processing and fate.

1.2. "Erasers": The Demethylases

The reversibility of m6A is mediated by demethylases, which remove the methyl group from adenosine. The two most well-characterized m6A erasers are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5).[1] These enzymes belong to the AlkB family of dioxygenases and facilitate the removal of m6A marks, thereby restoring the original RNA sequence and altering its regulatory potential. The balance between the activity of writers and erasers is crucial for maintaining cellular homeostasis, and its disruption is a key event in cancer development.

1.3. "Readers": The Effector Proteins

The functional consequences of m6A modification are mediated by a diverse group of "reader" proteins that specifically recognize and bind to m6A-containing transcripts. The most prominent family of m6A readers is the YTH domain-containing family, which includes YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2. These readers decode the m6A signal and recruit other effector proteins to modulate various aspects of RNA metabolism, including:

-

mRNA stability: YTHDF2 is known to promote the degradation of m6A-modified mRNAs.

-

Translation efficiency: YTHDF1 can enhance the translation of its target mRNAs.

-

Splicing and nuclear export: YTHDC1 is involved in regulating the splicing and nuclear export of m6A-containing transcripts.

The specific reader that binds to an m6A site, and the cellular context, ultimately determines the functional outcome of the modification.

Dysregulation of the m6A Machinery in Cancer: A Pan-Cancer Perspective

Extensive studies utilizing large-scale cancer genomics databases, such as The Cancer Genome Atlas (TCGA), have revealed widespread dysregulation of m6A regulators across numerous cancer types.[4][5][6] This dysregulation can manifest as altered gene expression, copy number variations (CNVs), or mutations, all of which contribute to the oncogenic process.

| m6A Regulator | Predominant Role in Cancer | Commonly Altered Cancers | Prognostic Significance of High Expression |

| METTL3 | Oncogenic | Acute Myeloid Leukemia, Lung Cancer, Colorectal Cancer, Gastric Cancer | Poor |

| METTL14 | Tumor Suppressive/Oncogenic (Context-dependent) | Glioblastoma (suppressive), Acute Myeloid Leukemia (oncogenic) | Variable |

| FTO | Oncogenic/Tumor Suppressive (Context-dependent) | Acute Myeloid Leukemia (oncogenic), Glioblastoma (suppressive) | Variable |

| ALKBH5 | Tumor Suppressive/Oncogenic (Context-dependent) | Glioblastoma (suppressive), Pancreatic Cancer (oncogenic) | Favorable in some cancers |

| YTHDF1 | Oncogenic | Colorectal Cancer, Ovarian Cancer, Non-small Cell Lung Cancer | Poor |

| YTHDF2 | Oncogenic/Tumor Suppressive (Context-dependent) | Multiple Myeloma (oncogenic) | Variable |

This table provides a generalized overview. The specific role and prognostic significance of each regulator can be highly context-dependent, varying with cancer type and subtype.

Molecular Mechanisms: m6A's Impact on Cancer Hallmarks

The aberrant m6A modification of key transcripts drives cancer progression by impacting fundamental cellular processes.

Proliferation and Cell Cycle Control

m6A modification plays a critical role in regulating the expression of genes that drive cell proliferation and control cell cycle progression. For instance, the m6A writer METTL3 has been shown to promote the translation of oncogenes such as c-MYC and Cyclin D1, leading to uncontrolled cell growth. Conversely, m6A can also influence the stability of tumor suppressor transcripts like PTEN, thereby modulating cell cycle checkpoints.

Evasion of Apoptosis

Cancer cells often develop mechanisms to evade programmed cell death, or apoptosis. The m6A machinery can contribute to this by regulating the expression of pro- and anti-apoptotic proteins. For example, METTL3-mediated m6A modification can enhance the stability of the anti-apoptotic factor BCL-2 mRNA, thus promoting cancer cell survival.

Invasion and Metastasis: The Role of Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a cellular program that allows epithelial cells to acquire mesenchymal features, a critical step in cancer invasion and metastasis.[7][8] m6A modification has been shown to regulate the expression of key EMT-inducing transcription factors such as SNAIL, SLUG, and ZEB1.[9] For instance, the m6A reader YTHDF1 can enhance the translation of SNAIL mRNA, promoting the EMT process and increasing the metastatic potential of cancer cells.[9]

Figure 1: m6A-mediated regulation of EMT.

Chemoresistance

Resistance to chemotherapy is a major obstacle in cancer treatment. Emerging evidence suggests that m6A modification can contribute to chemoresistance by modulating the expression of drug transporters, DNA repair enzymes, and pro-survival signaling pathways.[6][10][11] For example, in colorectal cancer, the m6A reader YTHDF1 has been shown to promote resistance to cisplatin by enhancing the translation of the glutaminase (GLS1) enzyme, a key player in glutamine metabolism.[12]

The Tumor Microenvironment and Immune Evasion

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy.[13][14][15] The m6A modification landscape within both cancer cells and immune cells in the TME can significantly impact anti-tumor immunity.[16] Dysregulated m6A can lead to:

-

Altered cytokine and chemokine production: This can influence the recruitment and function of various immune cells.

-

Modulation of immune checkpoint molecules: m6A can regulate the expression of immune checkpoint proteins like PD-L1, affecting the ability of T cells to recognize and kill cancer cells.

-

Impaired dendritic cell function: METTL3-mediated m6A modification has been shown to be essential for the maturation and antigen presentation capacity of dendritic cells.

Figure 2: m6A's role in immune evasion.

Experimental Protocols for m6A Research

A robust understanding of the role of m6A in cancer relies on a combination of techniques to map its location, quantify its abundance, and elucidate its function.

Transcriptome-wide m6A Mapping: Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)

MeRIP-seq is a widely used technique to identify m6A-modified transcripts on a global scale.

Step-by-Step Methodology:

-

RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Fragment the RNA to an appropriate size (typically ~100 nucleotides) using enzymatic or chemical methods.

-

Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody to specifically pull down m6A-containing RNA fragments.

-

Library Preparation and Sequencing: Construct a sequencing library from the immunoprecipitated RNA and a corresponding input control (fragmented RNA without immunoprecipitation). Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Use peak-calling algorithms to identify regions enriched for m6A. Differential m6A methylation analysis between samples can then be performed.

Figure 3: MeRIP-seq experimental workflow.

Functional Validation of m6A Regulators

To understand the causal role of m6A regulators in cancer, it is essential to perform functional validation studies.

5.2.1. Knockdown/Knockout of m6A Regulators

-

siRNA-mediated Knockdown: A transient approach to reduce the expression of a target m6A regulator.

-

Design and Synthesize siRNAs: Obtain at least two independent siRNAs targeting the gene of interest.

-

Transfection: Transfect cancer cells with the siRNAs using a suitable lipid-based transfection reagent.

-

Validation: After 48-72 hours, validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.

-

-

CRISPR-Cas9-mediated Knockout: A permanent approach to ablate the function of an m6A regulator.

-

Design and Clone gRNAs: Design and clone at least two guide RNAs (gRNAs) targeting an early exon of the gene of interest into a Cas9-expressing vector.

-

Transfection and Selection: Transfect cancer cells with the gRNA/Cas9 construct and select for successfully transfected cells.

-

Validation: Isolate single-cell clones and validate the knockout by sequencing the target locus and performing Western blotting to confirm the absence of the protein.

-

5.2.2. Functional Assays

Following the successful knockdown or knockout of an m6A regulator, a battery of functional assays can be performed to assess the impact on cancer cell phenotype:

-

Proliferation Assays: (e.g., MTT, BrdU incorporation, colony formation assays) to measure changes in cell growth.

-

Apoptosis Assays: (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry) to quantify the extent of programmed cell death.[12][17]

-

Migration and Invasion Assays: (e.g., Transwell or Boyden chamber assays) to assess the migratory and invasive potential of the cells.

Therapeutic Targeting of the m6A Machinery

The critical role of the m6A machinery in cancer has spurred the development of small molecule inhibitors targeting these enzymes.[13][18][19]

6.1. METTL3 Inhibitors

Several small molecule inhibitors of METTL3 are currently in preclinical and clinical development.[16][20] These inhibitors aim to reduce the overall m6A levels in cancer cells, thereby reactivating tumor suppressor pathways and inhibiting oncogenic signaling. Early clinical trial data for METTL3 inhibitors like STC-15 have shown promising anti-tumor activity in patients with advanced malignancies.[21][22][23]

6.2. FTO Inhibitors

FTO is another attractive therapeutic target, particularly in cancers where it acts as an oncogene. A number of FTO inhibitors have been developed and have demonstrated efficacy in preclinical cancer models, including glioblastoma and acute myeloid leukemia.[24] These inhibitors work by increasing m6A levels on target transcripts, leading to the suppression of oncogenic pathways.

Future Perspectives and Conclusion

The field of m6A epitranscriptomics is rapidly evolving, and our understanding of its role in cancer is continuously expanding. Future research will likely focus on:

-

Dissecting the context-dependent roles of m6A regulators: Understanding why a particular regulator can be oncogenic in one cancer type and tumor-suppressive in another.

-

Developing more specific and potent inhibitors: Fine-tuning the therapeutic window for m6A-targeting drugs to maximize efficacy and minimize off-target effects.

-

Identifying biomarkers for patient stratification: Determining which patients are most likely to respond to m6A-targeted therapies.

-

Exploring combination therapies: Investigating the synergistic effects of combining m6A inhibitors with existing cancer treatments such as chemotherapy, targeted therapy, and immunotherapy.

References

-

Synaptic Systems. IP protocol - m6A sequencing. Available from: [Link].

-

CD Genomics. MeRIP-seq Protocol. Available from: [Link].

-

Frontiers. Comprehensive Analysis of Expression Regulation for RNA m6A Regulators With Clinical Significance in Human Cancers. Available from: [Link].

-

CD Genomics. How MeRIP-seq Works: Principles, Workflow, and Applications Explained. Available from: [Link].

-

ResearchGate. Mapping m6A at Individual-Nucleotide Resolution Using Crosslinking and Immunoprecipitation (miCLIP) | Request PDF. Available from: [Link].

-

PubMed Central. Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer. Available from: [Link].

-

PubMed. M6A reader YTHDF1 promotes malignant progression of laryngeal squamous carcinoma through activating the EMT pathway by EIF4A3. Available from: [Link].

-

PubMed Central. YTHDF1 promotes hepatocellular carcinoma progression via activating PI3K/AKT/mTOR signaling pathway and inducing epithelial-mesenchymal transition. Available from: [Link].

-

ResearchGate. Pan-cancer genetic and expression alterations of m 6 A regulators. a.... Available from: [Link].

-

ResearchGate. The signaling pathways associated with the deregulation of m 6 A in GI.... Available from: [Link].

-

PubMed Central. The role of m6A methylation in therapy resistance in cancer. Available from: [Link].

-

Aging-US. Comprehensive analysis of m6A regulators prognostic value in prostate cancer. Available from: [Link].

-

PubMed Central. Targeting YTHDF1 effectively re-sensitizes cisplatin-resistant colon cancer cells by modulating GLS-mediated glutamine metabolism. Available from: [Link].

-

PubMed Central. Writers, readers, and erasers of N6-Methyladenosine (m6A) methylomes in oilseed rape: identification, molecular evolution, and expression profiling. Available from: [Link].

-

Targeted Oncology. Novel METTL3 Inhibitor Elicits Clinical Activity Across Tumor Types. Available from: [Link].

-

PubMed Central. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents. Available from: [Link].

-

PubMed Central. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer. Available from: [Link].

-

PubMed Central. Protocol for siRNA-mediated TET1 knockdown during differentiation of human embryonic stem cells into definitive endoderm cells. Available from: [Link].

-

ResearchGate. Multiple roles of m6A methylation in epithelial–mesenchymal transition. Available from: [Link].

-

PubMed Central. The m6A RNA methylation regulates oncogenic signaling pathways driving cell malignant transformation and carcinogenesis. Available from: [Link].

-

PubMed Central. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link].

-

STORM Therapeutics. STORM Therapeutics to Present Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024. Available from: [Link].

-

Frontiers. Research progress on m6A and drug resistance in gastrointestinal tumors. Available from: [Link].

-

Biotech. Race Oncology says it has discovered multiple novel FTO inhibitor candidates. Available from: [Link].

-

MDPI. YTHDF1 in Tumor Cell Metabolism: An Updated Review. Available from: [Link].

-

ResearchGate. (PDF) Interaction between N6-methyladenosine modification and the tumor microenvironment in colorectal cancer. Available from: [Link].

-

PubMed Central. The function and clinical implication of YTHDF1 in the human system development and cancer. Available from: [Link].

-

Hep Journals. New insights into the interaction between m6A modification and lncRNA in cancer drug resistance. Available from: [Link].

-

PubMed Central. Small-molecule inhibition of the METTL3/METTL14 complex suppresses neuroblastoma tumor growth and promotes differentiation. Available from: [Link].

-

PubMed Central. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Available from: [Link].

-

PubMed Central. N6-methyladenosine modification and post-translational modification of epithelial–mesenchymal transition in colorectal cancer. Available from: [Link].

-

PubMed. Writers, readers, and erasers of N6-Methyladenosine (m6A) methylomes in oilseed rape: identification, molecular evolution, and expression profiling. Available from: [Link].

-

MDPI. Expression Status and Prognostic Value of m 6 A RNA Methylation Regulators in Lung Adenocarcinoma. Available from: [Link].

-

Frontiers. Dissecting the effects of METTL3 on alternative splicing in prostate cancer. Available from: [Link].

-

Sygnature Discovery. Identification of a Novel Small Molecule Inhibitor of the RNA Demethylase FTO using MST. Available from: [Link].

-

ResearchGate. METTL3 knockdown with siRNA decreases PI3K/AKT signalling pathway.... Available from: [Link].

-

PubMed Central. Identification of m6A-related genes and m6A RNA methylation regulators in pancreatic cancer and their association with survival. Available from: [Link].

-

Cancer Research Horizons. STORM Therapeutics presents new clinical data on its first-in-class METTL3 inhibitor STC-15 at SITC 2024. Available from: [Link].

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link].

-

PubMed. Interaction between N6-methyladenosine modification and the tumor microenvironment in colorectal cancer. Available from: [Link].

-

PubMed Central. N6-Methyladenosine RNA Modification in the Tumor Immune Microenvironment: Novel Implications for Immunotherapy. Available from: [Link].

-

PatSnap. What are FTO inhibitors and how do they work?. Available from: [Link].

-

PubMed Central. Prognostic and clinicopathological value of m6A regulators in human cancers: a meta-analysis. Available from: [Link].

-

ResearchGate. METTL3 regulates PI3K/AKT pathway through MET. A and B, Western blot.... Available from: [Link].

-

University of Rochester Medical Center. Measuring Apoptosis using Annexin V and Flow Cytometry. Available from: [Link] apoptosis-lecture-2012.pdf.

-

PubMed Central. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice. Available from: [Link].

Sources

- 1. m6A writers, erasers, readers and their functions | Abcam [abcam.com]

- 2. Writers, readers, and erasers of N6-Methyladenosine (m6A) methylomes in oilseed rape: identification, molecular evolution, and expression profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Writers, readers, and erasers of N6-Methyladenosine (m6A) methylomes in oilseed rape: identification, molecular evolution, and expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive Analysis of Expression Regulation for RNA m6A Regulators With Clinical Significance in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Cancer Genome Atlas (TCGA) based m6A methylation-related genes predict prognosis in rectosigmoid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Characterization of m6A Regulator-Mediated Methylation Modification Patterns and Tumor Microenvironment Infiltration in Ovarian Cancer [frontiersin.org]

- 9. M6A reader YTHDF1 promotes malignant progression of laryngeal squamous carcinoma through activating the EMT pathway by EIF4A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Retrospective study of gene signatures and prognostic value of m6A regulatory factor in non-small cell lung cancer using TCGA database and the verification of FTO - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NL [thermofisher.com]

- 13. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. mdpi.com [mdpi.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Race Oncology says it has discovered multiple novel FTO inhibitor candidates - Biotech [biotechdispatch.com.au]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. Small-molecule inhibition of the METTL3/METTL14 complex suppresses neuroblastoma tumor growth and promotes differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. targetedonc.com [targetedonc.com]

- 22. STORM Therapeutics to Present Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]

- 23. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 24. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

N6-Dimethyladenosine's involvement in neurological disorders.

N6,N6-Dimethyladenosine ( ): The Ribosomal Sentinel in Neurological Health and Disease

Technical Guide & Whitepaper

Executive Summary

While N6-methyladenosine (m6A) dominates the epitranscriptomic landscape of messenger RNA, its dimethylated counterpart, N6,N6-dimethyladenosine (

In the nervous system, where high metabolic demand and proteostatic fidelity are paramount,

Molecular Mechanisms & Biological Identity

Chemical Identity and Differentiation

It is critical to distinguish

| Modification | Chemical Name | Primary Location | Key Enzyme (Writer) | Function |

| N6,N6-dimethyladenosine | rRNA (18S, 12S) | DIMT1, TFB1M | Ribosome biogenesis, Translation fidelity | |

| m6A | N6-methyladenosine | mRNA, lncRNA | METTL3/14 | mRNA stability, decay, translation |

| m6Am | N6,2'-O-dimethyladenosine | mRNA Cap (+1) | PCIF1 | mRNA cap stability |

Biosynthesis Pathways

The deposition of

-

Cytosolic Pathway (DIMT1): The methyltransferase DIMT1 dimethylates two adjacent adenosines (A1850 and A1851 in human 18S rRNA) near the 3' end. This modification is a quality control step; without it, pre-rRNA processing is stalled, and the 40S subunit cannot be exported to the cytoplasm.

-

Mitochondrial Pathway (TFB1M): In the mitochondria, TFB1M (Transcription Factor B1, Mitochondrial) dimethylates two conserved adenosines in the hairpin loop of 12S rRNA. This is required for the assembly of the 55S mitochondrial ribosome.

Figure 1: Parallel biosynthesis pathways of

Involvement in Neurological Disorders[2]

Mitochondrial Dysfunction and Sensorineural Hearing Loss

The most established link between

-

Mechanism: The TFB1M enzyme modifies 12S rRNA to enable the translation of essential oxidative phosphorylation (OXPHOS) subunits.

-

The m.1555A>G Mutation: This pathogenic mitochondrial DNA mutation creates a new base pair in the 12S rRNA that makes the region structurally resemble bacterial 16S rRNA. This hypersensitizes the ribosome to aminoglycoside antibiotics (which target bacterial ribosomes), leading to deafness.

-

Therapeutic Relevance: TFB1M acts as a modifier of this phenotype. Overexpression or modulation of TFB1M activity affects the methylation status of the 12S rRNA, altering the ribosome's susceptibility to drug-induced toxicity.

Neurodegeneration and Proteostasis

While m6A is often cited in Alzheimer's (AD) and Parkinson's (PD),

-

Translation Fidelity: The

modification on 18S rRNA is located at the decoding center of the ribosome. Loss of DIMT1 activity leads to increased translational errors (miscoding). -

Relevance to Proteinopathies: In AD and PD, the accumulation of misfolded proteins (Amyloid-beta, Tau, Alpha-synuclein) is toxic. Compromised ribosomal fidelity due to aberrant

levels can exacerbate the load of misfolded proteins, accelerating neuronal death. -

Mitochondrial Collapse: Reduced TFB1M activity leads to a failure in mitochondrial protein synthesis, a hallmark of the metabolic collapse seen in aging brains and neurodegenerative progression.

Technical Guide: Detection and Quantification

Standard RNA-seq does not detect

Method 1: LC-MS/MS (The Gold Standard)

Mass spectrometry provides the absolute quantification of the

Protocol:

-

RNA Isolation: Extract total RNA from neuronal tissue/cell lines using Trizol.

-

rRNA Purification: Use size-exclusion chromatography or specific bead-based capture to enrich for 18S/12S rRNA (optional but recommended to reduce background).

-

Digestion:

-

Incubate 1 µg RNA with Nuclease P1 (2 U) in 20 mM NH4OAc (pH 5.3) at 42°C for 2 hours.

-

Add Snake Venom Phosphodiesterase (0.002 U) and Alkaline Phosphatase (0.5 U) in 100 mM NH4HCO3. Incubate at 37°C for 2 hours.

-

-

Analysis: Inject digested nucleosides into an LC-MS/MS system (e.g., Agilent 6460 Triple Quad).

-

Detection: Monitor the specific mass transition for

:-

Precursor Ion: m/z 296.1 (Nucleoside)

-

Product Ion: m/z 164.1 (Base fragment)

-

Note: Ensure chromatographic separation from m6A (m/z 282.1) and m6Am (m/z 296.1, same mass but different retention time).

-

Method 2: Direct Nanopore Sequencing (Emerging)

Nanopore sequencing can distinguish

Workflow:

-

Library Prep: Use the Direct RNA Sequencing Kit (SQK-RNA002, Oxford Nanopore). Do not use PCR-cDNA kits.

-

Sequencing: Run on MinION or PromethION flow cells.

-

Signal Analysis:

-

Raw electrical signals (squiggles) are aligned to the reference genome.

-

Use tools like Tombo or Nanocompore to detect "dwell time" increases and current shifts at the 3' end of 18S rRNA.

- generates a distinct signal signature compared to unmodified A or m6A due to the bulkier dimethyl group.

-

Figure 2: Dual-stream workflow for validating and mapping

Drug Development Implications[3]

Target Validation

-

TFB1M Inhibitors: In oncology (specifically Glioblastoma), mitochondrial ribosome biogenesis is often upregulated to support rapid growth. Inhibiting TFB1M could selectively starve tumor cells of OXPHOS capacity.

-

DIMT1 Modulation: In neurodegenerative diseases involving protein aggregation, modulating DIMT1 to ensure maximal ribosomal fidelity could theoretically reduce the burden of misfolded proteins, though this is an early-stage hypothesis.

Safety Profiling

When developing RNA-targeting drugs (e.g., antisense oligonucleotides or small molecule methyltransferase inhibitors), it is vital to screen for off-target effects on

-

Risk: Inadvertent inhibition of DIMT1/TFB1M will lead to ribosomal failure and cytotoxicity, manifesting as mitochondrial toxicity or bone marrow suppression (similar to chloramphenicol toxicity).

References

-

Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. Source: bioRxiv (2021). URL:[Link][2]

-

Structural insights into dimethylation of 12S rRNA by TFB1M: indispensable role in translation of mitochondrial genes and mitochondrial function. Source: Nucleic Acids Research, Oxford Academic. URL:[Link]

-

Mitochondrial m.1584A 12S m62A rRNA methylation in families with m.1555A>G associated hearing loss. Source: Human Molecular Genetics. URL:[Link]

-

DIMT1, a regulator of ribosomal biogenesis, controls β-cell protein synthesis, mitochondrial function and insulin secretion. Source: bioRxiv (2020).[2] URL:[Link][2]

-

Detecting a wide range of epitranscriptomic modifications using a nanopore-sequencing-based computational approach. Source: RNA Biology.[3][4][5][6][7] URL:[Link]

Sources

- 1. thegreerlab.com [thegreerlab.com]

- 2. researchgate.net [researchgate.net]

- 3. thegreerlab.com [thegreerlab.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Knockout of TRDMT1 methyltransferase affects DNA methylome in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: N6-Adenosine Methylations in Viral Replication and Pathogenesis

The following technical guide is structured to address the specific chemical entity requested—N6,N6-Dimethyladenosine (

Focus: N6,N6-Dimethyladenosine ( ) and the Epitranscriptome

Executive Summary & Chemical Distinction

In the study of viral replication, precision in nomenclature is critical. "N6-Dimethyladenosine" refers to

This guide analyzes the function of N6-dimethyladenosine (

| Feature | N6-Methyladenosine ( | N6,N6-Dimethyladenosine ( | N6,2'-O-Dimethyladenosine ( |

| Chemical Structure | Single methyl group at N6 | Two methyl groups at N6 | Methyl at N6 + Methyl at 2'-OH |

| Primary Location | Internal mRNA, Viral RNA | 18S rRNA (3' end), tRNA | mRNA Cap-adjacent (First nucleotide) |

| Viral Function | Regulates RNA stability, splicing, translation | Inhibits viral entry (ADAM17); Ribosome maturation | Cap stability; Evades IFIT1 restriction |

| Key Enzymes | METTL3/14 (Writer), FTO (Eraser) | DIMT1, TFB1M (Writers) | PCIF1 (Writer), FTO (Eraser) |

The Function of N6,N6-Dimethyladenosine ( ) in Infection[2][3][4]

While historically considered a ribosomal modification, recent high-impact studies have repositioned

A. Pharmacological Inhibition of SARS-CoV-2 Entry

Recent pharmacological screens identified N6,N6-dimethyladenosine (as a nucleoside analogue) as a potent inhibitor of ADAM17 (A Disintegrin and Metalloprotease 17).[2]

-

Mechanism: ADAM17 is a "sheddase" involved in processing the ACE2 receptor and facilitating viral entry and pro-inflammatory signaling (cytokine storm).

-

Action: Treatment with

downregulates ADAM17 expression in host cells.[2] -

Outcome: Reduced viral entry efficiency and mitigation of the inflammatory cascade associated with severe COVID-19.

B. Ribosomal Checkpoint & Viral Translation

is conserved at the 3' end of 18S rRNA (helices 44/45). The methyltransferase DIMT1 installs this modification.-

Causality: Viruses are obligate intracellular parasites that hijack host ribosomes. The

modification is a quality control checkpoint for ribosome biogenesis.[3] -

Impact: Depletion of

(via DIMT1 knockdown) alters the translational fidelity of the host ribosome, potentially impacting the translation of viral polyproteins which often require non-canonical translation initiation (e.g., IRES-mediated translation in Picornaviruses).

The Epitranscriptomic Core: in Viral Replication[7][8][9][10][11]

For researchers in drug development, the N6-methyladenosine (

Mechanism of Action[10][12][13]

-

Writing (Methylation): The host complex METTL3/METTL14 deposits

on viral RNA sequences (consensus motif DRACH).-

Example: In HIV-1 ,

sites in the 3' UTR recruit YTHDF2, enhancing viral mRNA expression. -

Example: In SARS-CoV-2 , METTL3 knockdown reduces viral replication, suggesting the virus utilizes host methylation for stability.

-

-

Reading (Signal Transduction):

-

YTHDF2: Generally promotes viral RNA degradation (antiviral in some contexts, proviral in others depending on timing).

-

IGF2BP1-3: Stabilizes viral RNA (e.g., Hepatitis B Virus).

-

-

Erasing (Demethylation): FTO and ALKBH5 remove the methyl group.[4][5]

-

Therapeutic Angle: FTO inhibitors (e.g., Dac51) have shown broad-spectrum antiviral activity by hyper-methylating viral RNA, forcing it into degradation pathways.

-

Visualization: The Methylation Signaling Pathway

The following diagram illustrates the divergent roles of the "Dimethyl" (

Caption: Dual pathway showing m6,2A acting as an entry inhibitor (left) and m6A regulating RNA fate (right).

Experimental Protocols

To distinguish between

Protocol A: LC-MS/MS Quantification (The Gold Standard)

Purpose: Absolute quantification of N6-methyladenosine vs. N6,N6-dimethyladenosine levels in infected cells.

-

RNA Isolation: Extract total RNA using Trizol; treat with DNase I to remove DNA contamination.

-

rRNA Depletion: Critical Step. Since

is abundant in rRNA, you must use Ribo-Zero or mRNA-oligo(dT) capture to isolate viral/host mRNA. -

Digestion:

-

Incubate 1 µg RNA with Nuclease P1 (2 U) in 20 µL buffer (42°C, 2 hrs).

-

Add Alkaline Phosphatase (CIP) and incubate (37°C, 2 hrs) to generate single nucleosides.

-

-

Mass Spectrometry:

-

Inject onto C18 reverse-phase column (UPLC).

-

MRM Transitions (Monitor Specific Channels):

-

Adenosine (A): m/z 268 → 136

- : m/z 282 → 150

-

: m/z 296 → 164 (Distinct mass shift of +14 Da vs

-

-

-

Analysis: Calculate the ratio of modified nucleoside to Guanosine (G) or Adenosine (A).

Protocol B: Nanopore Direct RNA Sequencing (DRS)

Purpose: Mapping modifications on full-length viral RNA without PCR bias.

-

Library Prep: Ligate sequencing adapters directly to the 3' end of viral poly(A) RNA (SQK-RNA002 kit).

-

Sequencing: Run on MinION/GridION flow cell.

-

Signal Processing:

-

Raw electrical current signals are analyzed.

- causes a specific "dwell time" error and current shift.

- (if present on mRNA) induces a distinct signal disruption due to the bulkier dimethyl group.

-

Software: Use Tombo or EpiNano trained on synthetic controls containing

.

-

Strategic Implications for Drug Development

-

Targeting the Host, Not the Virus: Inhibiting host methyltransferases (METTL3) or demethylases (FTO) creates a high genetic barrier to resistance. The virus cannot easily mutate away its reliance on host machinery.

-

N6,N6-Dimethyladenosine as a Lead Compound: Given its ability to downregulate ADAM17,

analogues represent a class of "Host-Directed Antivirals" (HDAs) that could synergize with direct-acting antivirals (e.g., Paxlovid). -

Biomarker Potential: Hyper-methylation of viral RNA often correlates with viral latency (e.g., HIV). Quantifying

levels can serve as a biomarker for the depth of the latent reservoir.

References

-

N6-methyladenosine and Viral Infection. Frontiers in Microbiology. (2020). [Link] (Establishes the foundational role of m6A in viral life cycles).

-

Antiviral Potential of Small Molecules Cordycepin, Thymoquinone, and N6,N6-Dimethyladenosine Targeting SARS-CoV-2 Entry Protein ADAM17. Viruses (MDPI). (2022). [Link] (Identifies m6,2A as a specific inhibitor of ADAM17 and viral entry).

-

Viral and Cellular N6-Methyladenosine and N6,2′-O-Dimethyladenosine Epitranscriptomes in the KSHV Life Cycle. Nature Microbiology. (2018). [Link] (Distinguishes between m6A and m6Am in Herpesvirus infection).

-

Structural insights into dimethylation of 12S rRNA by TFB1M. Nucleic Acids Research. (2019). [Link] (Defines the biological mechanism of m6,2A in ribosome biogenesis).

-

N6-methyladenosine modification of viral RNA and its role during the recognition process of RIG-I-like receptors. Frontiers in Immunology. (2022). [Link] (Discusses how methylation helps viruses evade immune sensing).[6][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Small RNA modifications: regulatory molecules and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Role of N6-Methyladenosine (m6A) epitranscriptomic mark in regulating viral infections and target for antiviral development [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. N6-methyladenosine modification of viral RNA and its role during the recognition process of RIG-I-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Epitranscriptome's Architect: A Technical Guide to N6-Dimethyladenosine in Stem Cell Pluripotency and Differentiation

Executive Summary

The reversible methylation of adenosine at the N6 position (m6A) has emerged as a critical layer of gene regulation, profoundly influencing the fate of stem cells. This epitranscriptomic mark, installed by "writer" complexes, removed by "erasers," and interpreted by "reader" proteins, governs the stability, translation, and splicing of key transcripts that maintain the delicate balance between pluripotency and differentiation. Depletion of m6A writers like METTL3 can lock embryonic stem cells (ESCs) in a hyper-pluripotent state, prolonging the expression of core factors like NANOG and SOX2 and impairing their exit from self-renewal.[1] Conversely, m6A is indispensable for the timely and orderly differentiation of both embryonic and adult stem cells, including hematopoietic and neural lineages.[1][2] This guide provides an in-depth exploration of the molecular machinery, regulatory networks, and experimental methodologies central to understanding the role of m6A in stem cell biology, offering a technical resource for researchers and drug development professionals aiming to harness this pathway for therapeutic innovation.

The m6A Regulatory Machinery: Writers, Erasers, and Readers

N6-methyladenosine is the most abundant internal modification on eukaryotic mRNA and is dynamically regulated by a suite of dedicated proteins.[1][2] Understanding the function of these regulators is paramount to dissecting their impact on stem cell fate.

-

Writers (The Methyltransferase Complex): The primary writer complex consists of the catalytic subunit METTL3 and its stabilizing partner, METTL14.[1][2] This heterodimer is responsible for depositing the methyl group onto adenosine residues, typically within a DRACH (D=A/G/U, R=G/A, H=A/C/U) consensus sequence.[1] Additional factors like WTAP, VIRMA, and ZC3H13 are crucial for guiding the complex to specific RNA targets and ensuring its nuclear localization and activity.[1]

-

Erasers (The Demethylases): The reversibility of the m6A mark is conferred by two key demethylases: Fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5).[1] These enzymes can oxidatively remove the methyl group, restoring adenosine to its unmodified state and allowing for dynamic control over the epitranscriptome in response to cellular signals.[1]

-

Readers (The Effector Proteins): The functional consequences of m6A are mediated by a family of "reader" proteins that specifically recognize and bind to the methylated adenosine. The most well-characterized family is the YTH domain-containing proteins:

-

YTHDF1: Primarily promotes the translation of m6A-modified mRNAs by recruiting translation initiation factors.[3]

-

YTHDF2: The most studied reader, which typically targets m6A-marked transcripts for degradation by recruiting the CCR4-NOT deadenylase complex.[3]

-

YTHDF3: Appears to work synergistically with YTHDF1 to promote translation and can also influence YTHDF2-mediated decay.[3]

-

YTHDC1: A nuclear reader involved in regulating splicing, nuclear export, and degradation of target transcripts.[1]

-

IGF2BPs (1/2/3): This family of readers acts in opposition to YTHDF2, often stabilizing target mRNAs and promoting their translation.[3]

-

The Role of m6A in Maintaining Stem Cell Pluripotency

The pluripotent state is characterized by the expression of a core network of transcription factors, including NANOG, OCT4, and SOX2. The m6A modification is a key regulator in maintaining the precise expression levels of these factors, ensuring robust self-renewal while keeping the cells poised for differentiation.

Mechanistically, m6A modification of pluripotency factor transcripts, such as Nanog and Sox2, marks them for degradation.[1] This rapid turnover is crucial for preventing their overexpression and allowing for a swift exit from the pluripotent state when differentiation signals are received. Consequently, the depletion of m6A writers, like METTL3 or METTL14, leads to an increased half-life of these transcripts.[1] This results in embryonic stem cells that are resistant to differentiation cues, exhibiting prolonged self-renewal and a "hyper-pluripotent" or "locked-in" naïve state.[1][4]

Furthermore, m6A signaling intersects with key pathways that govern pluripotency, such as the JAK/STAT and Activin/TGFβ pathways.[[“]][[“]] For instance, SMAD2/3, effectors of the Activin/TGFβ pathway, can recruit the METTL3-METTL14 complex to nascent transcripts, promoting m6A deposition and facilitating the transition from pluripotency to lineage-specific differentiation in human ESCs.[3]

Orchestration of Stem Cell Differentiation by m6A

While a reduction in m6A locks cells in pluripotency, the dynamic regulation of m6A is essential for driving orderly differentiation into various lineages. The m6A machinery achieves this by selectively targeting lineage-specific transcripts for either stabilization and translation or degradation.

-

Neurogenesis: During the differentiation of neural stem cells (NSCs), m6A plays a dual role. It promotes the degradation of transcripts that inhibit differentiation, allowing for proper progression.[1] For example, the reader YTHDF2 is responsible for the decay of mRNAs that are inhibitory to the Jak/Stat cascade, a pathway crucial for neurogenesis.[1] Knockout of YTHDF2 in neural progenitor cells results in an inability to produce functional neurites.[1] Conversely, m6A can also promote the expression of pro-neural factors. Knockdown of Mettl3 in adult NSCs has been shown to reduce their proliferation and differentiation into neuronal lineages.[7]

-

Hematopoiesis: The differentiation of hematopoietic stem cells (HSCs) is tightly controlled by m6A. METTL3-deficient HSCs are unable to differentiate properly and accumulate in the bone marrow, blocked in a multipotent progenitor-like state.[1][8] A key target in this process is the proto-oncogene MYC. m6A modification of MYC mRNA is required for its upregulation, which in turn promotes the symmetric commitment of HSCs to differentiation.[1][8] Loss of m6A leads to reduced MYC levels, impairing this crucial step in blood cell formation.[8][9]

Quantitative Impact of m6A Modulators on Stem Cell Fate

| m6A Modulator | Stem Cell Type | Manipulation | Key Phenotypic Effect | Key Transcriptional Targets | Reference |

| METTL3 | Mouse Embryonic Stem Cells | Knockout (KO) | Impaired exit from pluripotency, prolonged self-renewal | Nanog, Sox2, Klf4 | [1] |

| METTL14 | Mouse Embryonic Stem Cells | Knockout (KO) | Recapitulates METTL3 KO phenotype, embryonic lethal | Nanog, Sox2 | [1] |

| METTL3 | Hematopoietic Stem Cells | Conditional KO | Blocked differentiation, accumulation of progenitor-like cells | Myc | [1][8] |

| YTHDF2 | Neural Progenitor Cells | Knockout (KO) | Inability to produce functional neurites | Inhibitors of Jak/Stat pathway | [1] |

| ALKBH5 | Mouse Spermatogonial Stem Cells | Knockout (KO) | Impaired fertility, apoptosis of spermatocytes | Spermatogenesis-related transcripts | [1] |

Table 1: Summary of experimental findings on the role of key m6A regulators in stem cell fate decisions.

Methodologies for Studying m6A in Stem Cells

Investigating the epitranscriptome requires specialized techniques to map m6A sites and quantify their abundance. The cornerstone method is m6A-specific antibody-based enrichment coupled with high-throughput sequencing.

Workflow: m6A-Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

The MeRIP-Seq (or m6A-Seq) workflow is the gold standard for transcriptome-wide mapping of m6A. It provides a snapshot of all RNAs that are methylated under specific cellular conditions.

Detailed Protocol: MeRIP-Seq from Pluripotent Stem Cells

This protocol provides a self-validating system by incorporating an input control, which is essential for distinguishing true m6A enrichment from background noise and biases in RNA fragmentation or library preparation.

1. Cell Lysis and RNA Extraction:

- Causality: Begin with high-quality, intact total RNA. Harvest at least 1x10^7 pluripotent stem cells (e.g., mESCs cultured on LIF/2i). Use a TRIzol-based method for extraction to ensure inhibition of RNases and efficient recovery of all RNA species. Assess RNA integrity using a Bioanalyzer; an RNA Integrity Number (RIN) > 9.0 is required.

2. mRNA Purification:

- Causality: m6A is most abundant on mRNA. Purify polyadenylated RNA from the total RNA pool using oligo(dT)-conjugated magnetic beads. This step significantly reduces the background from ribosomal RNA (rRNA), which constitutes the vast majority of total RNA but is typically not the focus of m6A studies. Elute and quantify the purified mRNA. A typical yield is 1-5 µg of mRNA per 100 µg of total RNA.

3. RNA Fragmentation:

- Causality: Shear the mRNA into fragments of approximately 100 nucleotides using a metal ion-catalyzed hydrolysis method. This size is optimal for both effective immunoprecipitation and for achieving the necessary resolution in downstream sequencing to map m6A peaks accurately.

4. Immunoprecipitation (IP):

- Causality: This is the core enrichment step. Before adding the antibody, set aside 5-10% of the fragmented RNA to serve as the "Input" control. This control is processed in parallel without antibody enrichment and is critical for normalizing the IP data and identifying bona fide m6A peaks.

- Incubate the remaining fragmented RNA with a highly specific, validated anti-m6A antibody (e.g., from Synaptic Systems) overnight at 4°C. The antibody will bind to the m6A-containing fragments.

- Add Protein A/G magnetic beads to capture the RNA-antibody complexes. Wash the beads extensively to remove non-specifically bound RNA fragments.

5. Elution and Library Preparation:

- Causality: Elute the captured, m6A-enriched RNA fragments from the beads.

- Construct sequencing libraries from both the eluted IP sample and the Input control sample using a strand-specific RNA-seq library preparation kit. This involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

6. Sequencing and Data Analysis:

- Causality: Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq).

- Bioinformatics:

- Align reads from both IP and Input samples to the reference genome.

- Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment in the IP sample relative to the Input control. These enriched "peaks" represent m6A-modified regions of the transcriptome.

- Perform motif analysis on the called peaks to confirm enrichment of the canonical DRACH motif, providing an essential quality control check.

- Annotate peaks to specific genes and transcripts to identify the m6A-modified transcriptome.

Future Directions and Therapeutic Implications

The dynamic nature of the m6A pathway presents a compelling opportunity for therapeutic intervention in regenerative medicine and oncology.[2] Small molecule inhibitors of m6A writers (e.g., METTL3) or erasers (e.g., FTO) could be used to manipulate stem cell fate. For instance, transient inhibition of METTL3 could enhance the expansion of HSCs ex vivo before transplantation. Conversely, targeting m6A readers could offer a more nuanced approach. Developing drugs that disrupt the interaction between a specific reader protein and its target mRNAs could modulate the stability of transcripts driving diseases like leukemia, where m6A dysregulation is a known factor.[2] The continued elucidation of the specific readers and writers that govern distinct cell fate decisions will be crucial for developing targeted, effective epitranscriptomic therapies.

References

- Does m6A modification regulate stem cell pluripotency?. Consensus.

-

Role of m6A in Embryonic Stem Cell Differentiation and in Gametogenesis . MDPI. Available at: [Link]

-

m6A RNA Methylation Maintains Hematopoietic Stem Cell Identity and Symmetric Commitment . PMC. Available at: [Link]

-

The Roles of RNA N6-Methyladenosine in Regulating Stem Cell Fate . Frontiers. Available at: [Link]

-

The complex roles of m6A modifications in neural stem cell proliferation, differentiation, and self-renewal and implications for memory and neurodegenerative diseases . PubMed Central. Available at: [Link]

-

Roles of N6-Methyladenosine (m6A) in Stem Cell Fate Decisions and Early Embryonic Development in Mammals . PMC - NIH. Available at: [Link]

-

Concurrent Alterations in DNA Methylation and RNA m6A Methylation During Epigenetic and Transcriptomic Reprogramming Induced by Tail Docking Stress in Fat-Tailed Sheep . MDPI. Available at: [Link]

-

m6A is required for resolving progenitor identity during planarian stem cell differentiation . DSpace@MIT. Available at: [Link]

-

The Role of m6A Methylation in Stem Cell Regulation . Darcy & Roy Press. Available at: [Link]

-

Stem cells. m6A mRNA methylation facilitates resolution of naïve pluripotency toward differentiation . ResearchGate. Available at: [Link]

-

(PDF) m6A RNA Methylation Maintains Hematopoietic Stem Cell Identity and Symmetric Commitment . ResearchGate. Available at: [Link]

- Mechanisms of m6A modification in stem cell pluripotency regulation. Consensus.

Sources

- 1. mdpi.com [mdpi.com]

- 2. drpress.org [drpress.org]

- 3. Roles of N6-Methyladenosine (m6A) in Stem Cell Fate Decisions and Early Embryonic Development in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. consensus.app [consensus.app]

- 6. consensus.app [consensus.app]